molecular formula C22H30FN3O7 B549507 Z-VAD(OMe)-FMK CAS No. 187389-52-2

Z-VAD(OMe)-FMK

Cat. No.: B549507
CAS No.: 187389-52-2
M. Wt: 467.5 g/mol
InChI Key: MIFGOLAMNLSLGH-QOKNQOGYSA-N
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Description

Z-Val-Ala-Asp(OMe)-CH2F is a tripeptide consisting of Z-Val-Ala-Asp(OMe) in which the C-terminal OH group has been replaced by a fluoromethyl group. An irreversible pan-caspase inhibitor. It has a role as an apoptosis inhibitor and a protease inhibitor. It is a carbamate ester, a tripeptide and an organofluorine compound.

Mechanism of Action

Target of Action

Z-VAD(OMe)-FMK, also known as ZVAD-FMK or pan-caspase inhibitor, primarily targets caspase proteins . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .

Mode of Action

This compound acts by irreversibly binding to caspase proteases, thereby inhibiting their activity . This inhibition prevents the initiation of the proteolytic cascade that would lead to programmed cell death .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It impairs the chemotherapy-induced apoptotic pathway, which is essential in driving synergy . It also influences the Mannose-6-phosphate receptor-mediated autophagy and the arrest of the cell cycle in G2/M .

Pharmacokinetics

It is known that the compound can permeate cells and bind to caspase enzymes, thereby exerting its inhibitory effect .

Result of Action

The primary result of this compound’s action is the inhibition of programmed cell death. By blocking caspase activity, it prevents apoptosis, pyroptosis, and necroptosis, which can lead to increased cell survival . It’s worth noting that the compound’s effects can vary depending on the cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can vary between different cell types. Both mouse and human innate immune cells, macrophages, express higher levels of cell death proteins and activate cell death effectors more robustly, including caspase-1, gasdermins, caspase-8, and RIPKs, in response to specific stimuli .

Biochemical Analysis

Biochemical Properties

Z-VAD(OMe)-FMK plays a significant role in biochemical reactions by interacting with caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation . This compound binds to the active site of caspase proteases, thereby inhibiting their activity and preventing the initiation of the proteolytic cascade that leads to apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting apoptosis, a process that can be triggered by various stimuli, including cellular stress, DNA damage, and activation of death receptors . By inhibiting caspase activity, this compound prevents the execution phase of apoptosis, thereby promoting cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to caspases. Caspases are synthesized as inactive proenzymes that are activated via proteolytic cleavage. This compound binds to the active site of these enzymes, thereby inhibiting their proteolytic activity . This prevents the downstream events in the apoptotic pathway, including the cleavage of key cellular proteins and the ultimate disassembly of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to effectively inhibit caspase activity and prevent apoptosis in various cell types over prolonged periods

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low doses can effectively inhibit apoptosis, high doses might have toxic or adverse effects

Metabolic Pathways

This compound is involved in the apoptosis pathway, a metabolic pathway that leads to cell death. It interacts with caspases, the key enzymes in this pathway

Transport and Distribution

Given its role as a caspase inhibitor, it is likely to be distributed wherever caspases are present, particularly in cells undergoing apoptosis .

Properties

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFGOLAMNLSLGH-QOKNQOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420586
Record name Z-VAD (OMe)-FMK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187389-52-2
Record name Z-VAD(OMe)-FMK
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187389-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-VAD (OMe)-FMK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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